Ethyl 3-aminocyclohexanecarboxylate sulfate Ethyl 3-aminocyclohexanecarboxylate sulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17426465
InChI: InChI=1S/C9H17NO2.H2O4S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h7-8H,2-6,10H2,1H3;(H2,1,2,3,4)
SMILES:
Molecular Formula: C9H19NO6S
Molecular Weight: 269.32 g/mol

Ethyl 3-aminocyclohexanecarboxylate sulfate

CAS No.:

Cat. No.: VC17426465

Molecular Formula: C9H19NO6S

Molecular Weight: 269.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-aminocyclohexanecarboxylate sulfate -

Specification

Molecular Formula C9H19NO6S
Molecular Weight 269.32 g/mol
IUPAC Name ethyl 3-aminocyclohexane-1-carboxylate;sulfuric acid
Standard InChI InChI=1S/C9H17NO2.H2O4S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h7-8H,2-6,10H2,1H3;(H2,1,2,3,4)
Standard InChI Key IMRIVIBCENCMJJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCCC(C1)N.OS(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 3-aminocyclohexanecarboxylate sulfate consists of a cyclohexane ring substituted with an amino group (-NH₂) at the third carbon and an ethyl ester (-COOCH₂CH₃) at the first carbon. The sulfate ion (SO₄²⁻) serves as the counterion, stabilizing the protonated amine group. The cyclohexane ring adopts a chair conformation, with the amino and ester groups occupying equatorial positions to minimize steric strain .

Molecular Geometry and Stereochemistry

The stereochemistry of the amino and ester groups influences the compound’s reactivity and biological activity. For example, the cis or trans arrangement of these substituents can alter hydrogen-bonding interactions and solubility. In related cyclohexane derivatives, such as trans-4-aminocyclohexanecarboxylic acid, stereochemical purity is critical for pharmaceutical efficacy, suggesting similar considerations for Ethyl 3-aminocyclohexanecarboxylate sulfate .

Physicochemical Characteristics

While specific data for this compound are scarce, analogous sulfates and cyclohexane esters provide insight:

  • Solubility: Sulfate salts of amines are typically water-soluble due to ionic interactions. The ethyl ester may enhance lipid solubility, facilitating membrane permeability in biological systems .

  • Melting Point: Estimated to range between 180–220°C based on similar ammonium sulfates.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments .

Synthesis and Manufacturing

The synthesis of Ethyl 3-aminocyclohexanecarboxylate sulfate likely involves multi-step reactions, leveraging established methodologies for cyclohexane derivatives.

Esterification and Sulfonation

  • Amination of Cyclohexanecarboxylic Acid:

    • Cyclohexanecarboxylic acid undergoes nitration followed by reduction to introduce the amino group at position 3. Catalytic hydrogenation or Staudinger reactions may be employed .

  • Ethylation via Diethyl Sulfate:

    • The carboxylic acid is esterified using diethyl sulfate [(C₂H₅)₂SO₄], a potent ethylating agent. This reaction proceeds via nucleophilic substitution, yielding Ethyl 3-aminocyclohexanecarboxylate .

  • Sulfate Salt Formation:

    • The free base is treated with sulfuric acid (H₂SO₄) to form the sulfate salt, enhancing stability and crystallinity .

Alternative Pathway: Reductive Amination

A ketone intermediate, such as 3-oxocyclohexanecarboxylate, can undergo reductive amination with ammonium acetate and sodium cyanoborohydride. Subsequent esterification and salt formation yield the target compound .

Process Optimization

Industrial-scale production requires careful control of reaction parameters:

  • Temperature: Esterification with diethyl sulfate is exothermic and typically conducted at 50–60°C to prevent decomposition .

  • Catalysis: Acid catalysts (e.g., H₂SO₄) accelerate esterification but must be neutralized post-reaction to avoid side reactions .

  • Purification: Crystallization from ethanol/water mixtures ensures high purity, as reported for analogous sulfates .

Applications in Pharmaceutical Chemistry

Ethyl 3-aminocyclohexanecarboxylate sulfate serves as a precursor in synthesizing bioactive molecules, particularly antidiabetic and cardiovascular agents.

Role in Drug Intermediate Synthesis

  • Glimepiride Analogues: The compound’s cyclohexane scaffold is structurally similar to intermediates used in sulfonylurea antidiabetics. Functionalization of the amino group enables the introduction of sulfonamide moieties .

  • Peptide Mimetics: The ethyl ester can be hydrolyzed to a carboxylic acid, facilitating conjugation with amino acids or peptides. This approach is exemplified in the synthesis of integrin antagonists .

Biopharmaceutical Properties

  • Prodrug Potential: The ethyl ester may act as a prodrug moiety, improving oral bioavailability by enhancing lipophilicity. Enzymatic hydrolysis in vivo releases the active carboxylic acid .

  • Ion Pairing: The sulfate counterion modulates solubility, enabling formulation as injectables or tablets depending on pH conditions .

Future Directions and Research Gaps

Despite its utility, limited publicly available data on Ethyl 3-aminocyclohexanecarboxylate sulfate highlight opportunities for further study:

  • Stereoselective Synthesis: Developing enantioselective routes to access specific diastereomers could enhance pharmacological efficacy .

  • Stability Studies: Investigating degradation pathways under varying pH and temperature conditions would inform formulation strategies.

  • Biological Screening: Evaluating the compound’s activity in vitro and in vivo could reveal new therapeutic applications.

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